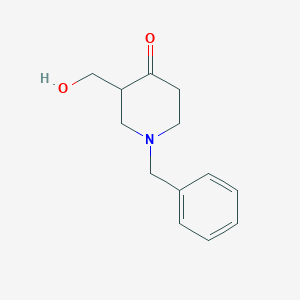

1-Benzyl-3-(hydroxymethyl)piperidin-4-one

Description

Significance of Piperidone Scaffolds in Organic Synthesis

The piperidone framework, a six-membered nitrogen-containing heterocycle with a ketone functional group, is a cornerstone of synthetic organic chemistry. Its prevalence stems from its utility as a versatile building block for constructing a vast array of more complex molecules. Piperidone derivatives are central to the synthesis of numerous pharmaceuticals and natural products. guidechem.com

The reactivity of the ketone group allows for a wide range of chemical transformations, including nucleophilic additions and condensations, which are fundamental for building molecular complexity. researchgate.net For example, the aldol (B89426) condensation of N-benzyl-4-piperidone with benzaldehyde (B42025) derivatives is a known method for creating N-Benzyl-3,5-di(arylmethylene)-4-piperidone derivatives. guidechem.com Furthermore, the piperidone ring can be a key component in multicomponent reactions, which enable the efficient, one-pot synthesis of structurally diverse compounds. This strategic importance makes piperidone scaffolds a primary target for the development of new synthetic methodologies aimed at producing libraries of compounds for drug discovery and material science.

Role of N-Benzyl Piperidinone Derivatives in Medicinal Chemistry Scaffolding

The incorporation of an N-benzyl group onto a piperidinone core significantly influences the molecule's properties and applications, particularly in medicinal chemistry. N-benzyl-4-piperidone is a widely used intermediate in the synthesis of a variety of bioactive molecules, including analgesics, antipsychotics, and antiviral agents. guidechem.com

A prominent example of its application is in the synthesis of Donepezil (B133215), a leading medication for the treatment of Alzheimer's disease. guidechem.comgoogle.com The N-benzyl group is not merely a synthetic handle; it can play a crucial role in the biological activity of the final compound. It can be removed via hydrogenolysis to allow for further molecular modifications or can be retained to interact with biological targets. guidechem.com Research has shown that N-benzyl piperidine (B6355638) derivatives are being designed as multitarget-directed inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are implicated in Alzheimer's disease. nih.gov The benzyl (B1604629) group can participate in crucial binding interactions within protein active sites, and its presence offers a platform for fine-tuning the physicochemical and pharmacokinetic properties of drug candidates. nih.gov

Current Research Landscape and Academic Interest

While extensive research exists on N-benzyl piperidinone derivatives, specific studies focusing solely on 1-Benzyl-3-(hydroxymethyl)piperidin-4-one are less common. The literature suggests that this compound is often a transient intermediate, rapidly converted to other derivatives, most notably its corresponding alcohol, 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol. smolecule.com The presence of both a ketone at the 4-position and a hydroxymethyl group at the 3-position makes this compound a bifunctional intermediate with significant synthetic potential.

Academic interest in this scaffold is driven by its potential as a building block for creating novel, complex molecules. The functional groups offer two distinct points for chemical diversification. For instance, the ketone can undergo reactions to introduce substituents at the 4-position, while the hydroxyl group can be modified to extend the carbon chain or introduce other functional moieties. Research on related structures, such as 3,5-bis(benzylidene)piperidin-4-ones, highlights the utility of this class of compounds in developing agents with potential cytotoxic activity against cancer cell lines. mdpi.com The synthesis of derivatives from the parent N-benzyl-4-piperidone for applications as antimicrobial agents and enzyme inhibitors further underscores the academic interest in this molecular framework. researchgate.netnih.gov Therefore, the current research landscape positions this compound as a valuable, albeit intermediate, player in the broader quest for new therapeutic agents and complex molecular architectures.

Interactive Data Tables

Table 1: Properties of Key Piperidone Intermediates

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Applications | CAS Number |

| 1-Benzyl-4-piperidone | C12H15NO | 189.25 | Intermediate for Donepezil, Penfluridol, and other pharmaceuticals. sigmaaldrich.comchemicalbook.com | 3612-20-2 |

| 1-Benzyl-3-methyl-4-piperidone (B123424) | C13H17NO | 203.28 | Intermediate in the synthesis of tranquilizers. guidechem.com | 32018-96-5 |

| 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol | C13H19NO2 | 221.29 | Precursor for anesthetics and anticonvulsants; studied for neurological applications. smolecule.com | 886-46-4 |

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-(hydroxymethyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-10-12-9-14(7-6-13(12)16)8-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTYYMGLCWOHJQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1=O)CO)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10621907 | |

| Record name | 1-Benzyl-3-(hydroxymethyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214615-87-9 | |

| Record name | 1-Benzyl-3-(hydroxymethyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 1 Benzyl 3 Hydroxymethyl Piperidin 4 One

Functional Group Transformations at the Hydroxymethyl Moiety

The primary alcohol at the C-3 position is a key site for synthetic modification, allowing for oxidation to introduce new carbonyl functionalities.

The primary hydroxymethyl group can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are suitable for arresting the oxidation at the aldehyde stage. More potent oxidizing systems will typically yield the corresponding carboxylic acid.

Specifically, the oxidation of the hydroxymethyl group can lead to the formation of 1-benzyl-4-oxopiperidine-3-carboxylic acid derivatives. guidechem.comgoogle.com This transformation is pivotal as it introduces a carboxylic acid moiety, which can be further functionalized through esterification or amidation, significantly expanding the synthetic utility of the scaffold. The synthesis of the corresponding ethyl ester, N-benzyl-3-oxo-4-piperidine-carboxylic acid ethyl ester, is a documented pathway that relies on the reactivity of this position. guidechem.comgoogle.com

Table 1: Representative Oxidation Reactions of Primary Alcohols in Piperidine (B6355638) Systems

| Oxidizing Agent | Product Functional Group | Notes |

|---|---|---|

| Pyridinium chlorochromate (PCC) | Aldehyde | Offers selective oxidation to the aldehyde with minimal over-oxidation. nih.gov |

| Dess-Martin Periodinane (DMP) | Aldehyde | A mild and efficient reagent for converting primary alcohols to aldehydes. |

| Jones Reagent (CrO₃/H₂SO₄) | Carboxylic Acid | A strong oxidizing agent that converts primary alcohols directly to carboxylic acids. |

This table presents common reagents for the oxidation of primary alcohols, applicable to the hydroxymethyl group of the title compound.

The ketone at the C-4 position is susceptible to reduction by various hydride reagents, leading to the formation of the corresponding diol, 1-benzyl-3-(hydroxymethyl)piperidin-4-ol. chemicalbook.com The stereochemical outcome of this reduction is of significant interest, as it generates two new stereocenters, resulting in possible diastereomers.

The choice of reducing agent can profoundly influence the stereoselectivity of the reaction. Research on related 3-substituted 4-piperidinones has shown that reagents like L-Selectride can produce cis-3,4-disubstituted piperidines with high diastereomeric ratios (>99:1). nih.gov Conversely, the use of other reagents, such as Al-isopropoxydiisobutylalane, can favor the formation of the trans product. nih.gov Common reducing agents like sodium borohydride (B1222165) (NaBH₄) are also effective for this transformation, typically yielding a mixture of diastereomers. chemicalbook.com

Table 2: Stereodivergent Reduction of 3-Substituted 4-Piperidones

| Reagent | Predominant Diastereomer | Reference |

|---|---|---|

| L-Selectride | cis | nih.gov |

| Al-isopropoxydiisobutylalane | trans | nih.gov |

This table illustrates how the choice of reducing agent can control the stereochemical outcome in the reduction of related piperidone systems.

Modifications and Functionalization of the Piperidone Ring System

The piperidone ring possesses reactive sites that allow for further functionalization, most notably at the α-carbons (C-3 and C-5) adjacent to the ketone. These positions can be deprotonated with a suitable base to form an enolate, which can then react with various electrophiles.

A common modification is the base-catalyzed aldol-type condensation with aromatic aldehydes. For instance, 1-benzyl-4-piperidone readily reacts with benzaldehyde (B42025) to form (3E,5E)-1-benzyl-3,5-dibenzylidenepiperidin-4-one. nih.gov This reaction introduces exocyclic double bonds and extends the conjugation of the system, significantly altering its chemical properties. The methylene (B1212753) group at C-5 of 1-benzyl-3-(hydroxymethyl)piperidin-4-one is similarly activated and can participate in such condensations. The piperidone core is also a precursor for creating spiro-heterocycles, where the C-4 ketone is transformed into a spirocyclic system, such as an oxirane or cyclopropane. researchgate.net

Transformations Involving the N-Benzyl Group

The N-benzyl group is frequently employed in piperidine synthesis as a protecting group for the nitrogen atom. nih.gov Its primary advantage is its stability under a range of reaction conditions, coupled with its reliable removal via hydrogenolysis.

The most common method for N-debenzylation is catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. sigmaaldrich.com An alternative and often milder method is catalytic transfer hydrogenation (CTH). organic-chemistry.orgmdma.ch This technique avoids the need for pressurized hydrogen gas, using hydrogen donors such as ammonium (B1175870) formate, formic acid, or cyclohexene (B86901) in the presence of a palladium catalyst. sigmaaldrich.commdma.ch The removal of the benzyl (B1604629) group yields the secondary amine, which is a crucial step for introducing further diversity at the nitrogen atom through N-alkylation or N-acylation. researchgate.net Some protocols have been enhanced by using co-catalysts, such as niobic acid-on-carbon (Nb₂O₅/C), to facilitate the Pd/C-catalyzed deprotection. nih.gov

Table 3: Common Methods for N-Debenzylation

| Method | Reagents | Key Features | Reference(s) |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Standard, efficient method; may require elevated pressure. | sigmaaldrich.com |

| Catalytic Transfer Hydrogenation | Ammonium Formate, Pd/C | Mild conditions, avoids pressurized H₂ gas. | mdma.ch |

| Catalytic Transfer Hydrogenation | Formic Acid, Pd/C | Effective hydrogen donor for transfer hydrogenation. | organic-chemistry.org |

Advanced Derivatization for Structural Diversity and Analogue Generation

This compound and related substituted piperidones are valuable scaffolds in medicinal chemistry for the generation of compound libraries. researchgate.netkcl.ac.uk The piperidine ring is a ubiquitous structural motif in pharmaceuticals, and modifying its substitution pattern is a key strategy in drug discovery. kcl.ac.uknih.gov

This scaffold has been utilized in the synthesis of analogues of drugs like Donepezil (B133215), an acetylcholinesterase inhibitor. kcl.ac.uknih.gov By modifying the substituents on the piperidine ring, researchers can perform structure-activity relationship (SAR) studies to identify compounds with enhanced biological activity. nih.gov Advanced synthetic methods, such as Suzuki and other palladium-catalyzed cross-coupling reactions, can be applied to derivatives of the piperidone core to introduce a wide variety of aryl and other groups, further expanding structural diversity. organic-chemistry.orgresearchgate.net The synthesis of σ1 receptor ligands and other biologically active molecules has been achieved using strategies that begin with functionalized piperidine building blocks. nih.gov

Mechanistic Studies of Chemical Reactions Involving the Compound

The mechanisms of reactions involving this compound are generally well-understood extensions of fundamental organic reactions.

The stereoselectivity observed in the reduction of the C-4 ketone (Section 3.1.2) is a subject of mechanistic interest. The outcome is dictated by the trajectory of the hydride attack on the carbonyl carbon. For bulky reducing agents like L-Selectride, the hydride preferentially attacks from the less sterically hindered equatorial face, leading to an axial alcohol and a cis relationship with the C-3 substituent. nih.gov Less hindered reagents may favor axial attack, resulting in an equatorial alcohol and a trans product. The conformation of the piperidone ring and the nature of the C-3 substituent play a crucial role in directing this stereochemistry.

In transformations involving the N-benzyl group, the mechanism of catalytic hydrogenation involves the oxidative addition of hydrogen to the palladium surface, followed by coordination of the benzyl C-N bond and subsequent hydrogenolysis.

Furthermore, complex rearrangements have been observed in related piperidine systems. For example, mechanistic studies have detailed aza-semipinacol-type rearrangements where a benzyl group migrates from one carbon to another under specific reaction conditions, proceeding through a proposed N-acyliminium cation intermediate. nih.gov Such studies highlight the intricate mechanistic pathways that can be accessed from functionalized piperidine scaffolds.

Role As a Versatile Synthetic Intermediate and Scaffold in Chemical Research

A Foundation for Bioactive Scaffolds and Molecular Libraries

The piperidine (B6355638) nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. kcl.ac.uk 1-Benzyl-3-(hydroxymethyl)piperidin-4-one serves as an excellent starting material for the design and synthesis of novel bioactive scaffolds and diverse molecular libraries for drug discovery. The ability to functionalize the molecule at multiple positions is key to its utility in this area.

For example, the ketone can be used as a handle to introduce a wide variety of substituents, while the hydroxymethyl group can be modified to explore different interactions with biological targets. The N-benzyl group, while often used as a protecting group, can also be a key pharmacophoric feature or can be removed at a later stage to reveal a secondary amine, which can then be further functionalized.

The development of libraries of compounds for high-throughput screening is a cornerstone of modern drug discovery. The functional group handles on this compound make it an ideal substrate for combinatorial chemistry and diversity-oriented synthesis. By systematically varying the substituents at the C-3, C-4, and N-1 positions, large and diverse libraries of piperidine-based compounds can be rapidly generated. These libraries can then be screened against a wide range of biological targets to identify new hit compounds. For instance, multicomponent reactions, such as the Ugi reaction, have been employed with related N-substituted 4-piperidones to create structurally diverse libraries of 1,4,4-substituted piperidine derivatives. rsc.org

A Precursor in the Quest for New Pharmacological Agents and Analogues

The piperidine scaffold is a key component of many centrally acting drugs, and this compound is a valuable precursor for the synthesis of new pharmacological agents and their analogues. researchgate.net Its structural features are amenable to the synthesis of compounds targeting a wide range of receptors and enzymes in the central nervous system.

Research into related N-benzylpiperidine derivatives has shown their potential as inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in the treatment of Alzheimer's disease. semanticscholar.org The synthesis of analogues of the Alzheimer's drug donepezil (B133215) has been explored using substituted piperidone building blocks. nih.gov The hydroxymethyl group of this compound provides a unique opportunity to design novel analogues with potentially improved potency or selectivity.

Furthermore, the piperidine core is found in a number of potent analgesics. For example, 1-benzyl-3-methyl-4-piperidone (B123424) is a known intermediate in the synthesis of potent fentanyl analogues. researchgate.net The structural similarity of this compound suggests its potential use in the development of new classes of analgesics with potentially different pharmacological profiles. The compound's utility also extends to the synthesis of potential anesthetics and anticonvulsants. researchgate.net

Fueling Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules that can be used to probe biological systems. The multifunctional nature of this compound makes it an excellent starting point for DOS campaigns. The orthogonal reactivity of its functional groups allows for the generation of a wide range of molecular skeletons from a single starting material.

For instance, the ketone can be used to generate spirocyclic structures, while the hydroxymethyl group can be used to create fused ring systems. The ability to control the stereochemistry at multiple centers during these transformations further enhances the structural diversity of the resulting library. The application of multicomponent reactions, which can introduce multiple points of diversity in a single step, is particularly well-suited for use with this versatile building block. This approach allows for the rapid exploration of chemical space and the discovery of novel bioactive compounds. longdom.org

The synthesis of highly functionalized piperidines through various synthetic strategies, including multicomponent processes, highlights the importance of such scaffolds in generating molecular diversity. researchgate.net

Biological and Pharmacological Research Perspectives in Vitro and in Silico Studies

Investigation of Molecular Target Interactions and Ligand Binding

In silico molecular docking and in vitro binding assays are fundamental tools for identifying and characterizing the molecular targets of piperidin-4-one derivatives. These studies provide insights into the binding affinities and modes of interaction with various biological macromolecules, such as enzymes and receptors.

Derivatives of the N-benzyl piperidine (B6355638) structure have been investigated as inhibitors of various enzymes, with a notable focus on those implicated in neurodegenerative diseases like Alzheimer's disease.

Acetylcholinesterase (AChE) and Histone Deacetylase (HDAC) Inhibition: A series of N-benzyl piperidine derivatives were designed and synthesized as dual inhibitors of acetylcholinesterase (AChE) and histone deacetylases (HDACs), both of which are key targets in Alzheimer's disease therapy. nih.gov Among the synthesized compounds, certain derivatives demonstrated potent inhibitory activity against both enzymes. For instance, compound d5 showed an IC50 value of 0.17 μM for HDAC and 6.89 μM for AChE, while compound d10 exhibited IC50 values of 0.45 μM and 3.22 μM for HDAC and AChE, respectively. nih.gov These compounds were also found to possess other beneficial properties such as free radical scavenging, metal chelation, and inhibition of Aβ aggregation. nih.gov The dual-target approach of these N-benzyl piperidine derivatives represents a promising strategy for developing multifunctional agents for Alzheimer's disease. nih.gov

While direct studies on 1-benzyl-3-(hydroxymethyl)piperidin-4-one are limited, the broader class of piperidin-4-one derivatives has shown activity against various enzymes. For example, some piperidin-4-one hydrazone derivatives have been evaluated for their antimicrobial and anticancer activities through in silico docking studies. researchgate.net Similarly, other research has focused on piperidine derivatives as inhibitors of farnesyltransferase, an enzyme involved in cell signaling pathways. nih.gov

The piperidine core is a well-established pharmacophore for ligands of various receptors, particularly in the central nervous system. Research on related structures suggests potential interactions with multiple receptor types.

In silico studies on piperidin-4-one derivatives have explored their binding to various receptors. For example, docking studies with human estrogen receptor (3ERT) protein showed that certain modified hydrazones of piperidin-4-one had docking scores ranging from -7.18 to -8.64 kcal/mol, indicating potential binding affinity. doi.org Another study on piperidin-4-one-thiosemicarbazide derivatives revealed interactions with the platelet aggregation active site (PDB 3ZDY), with a binding energy of -5.44 kcal/mol for one of the derivatives. mukpublications.com

Although specific receptor affinity and selectivity profiles for this compound are not extensively documented, the structural similarity to known receptor ligands suggests that it and its derivatives could be profiled against a panel of receptors to determine their binding characteristics.

Structure-Activity Relationship (SAR) Investigations

SAR studies are pivotal for optimizing the biological activity of a lead compound by systematically modifying its chemical structure. For piperidin-4-one derivatives, these investigations have provided valuable information on how different substituents influence their pharmacological properties.

The biological activity of piperidin-4-one derivatives is highly dependent on the nature and position of substituents on both the piperidine ring and the N-benzyl group.

In the development of dual HDAC and AChE inhibitors, modifications to the N-benzyl piperidine scaffold were crucial. nih.gov The specific substitutions leading to compounds d5 and d10 conferred the optimal balance of activity against both enzyme targets. nih.gov

A broader SAR study on piperidine derivatives as inhibitors of Mycobacterium tuberculosis identified three key moieties for modification: a western, central, and eastern portion of the molecule. nih.gov Changes in the western, more lipophilic part of the lead compound aimed to reduce lipophilicity and replace a potentially cytotoxic benzophenone (B1666685) group. nih.gov

Furthermore, research on other piperidin-4-one derivatives has shown that:

The presence of electron-withdrawing or electron-donating groups on the aryl rings at the 2 and 6 positions of the piperidine ring can significantly affect antimicrobial and anticancer activities. researchgate.net

The introduction of a piperazine (B1678402) ring at the C-3 position of the piperidin-4-one core has been explored, with some derivatives showing good docking scores in in silico studies. benthamdirect.com

The following table summarizes the inhibitory activities of selected N-benzyl piperidine derivatives against HDAC and AChE. nih.gov

| Compound | HDAC IC₅₀ (μM) | AChE IC₅₀ (μM) |

| d5 | 0.17 | 6.89 |

| d10 | 0.45 | 3.22 |

Stereochemistry can play a critical role in the biological activity of chiral compounds, as different enantiomers or diastereomers can exhibit distinct binding affinities and functional responses at their molecular targets. The piperidin-4-one scaffold can possess multiple stereocenters, making the investigation of its stereochemical aspects essential.

For piperidin-4-one derivatives, the conformation of the piperidine ring and the orientation of its substituents are key determinants of biological activity. NMR studies have been used to establish that certain 2,6-diaryl-3-(4-methylpiperazin-1-yl) piperidin-4-one derivatives exist in a normal chair conformation with all aryl and piperazine substituents in an equatorial orientation. benthamdirect.com In another study, X-ray diffraction and DFT studies revealed a distorted boat conformation for some hydrazone derivatives of 1-(2-chloroacetyl)-3-methyl-2,6-diphenylpiperidin-4-ones. doi.org

In the context of antituberculosis agents, the stereochemistry of a 3-hydroxypropyl substituent on the piperidine nitrogen was found to be important. Both the (R) and (S) enantiomers of certain piperidinol analogs demonstrated good anti-tuberculosis activity, suggesting that both stereoisomers could effectively interact with the biological target. nih.gov

The influence of stereochemistry underscores the importance of synthesizing and evaluating stereochemically pure compounds to fully understand their pharmacological profiles.

Mechanistic Studies of Biological Processes at the Molecular Level

Understanding the molecular mechanisms by which a compound exerts its biological effects is a cornerstone of drug discovery. For piperidin-4-one derivatives, mechanistic studies often involve a combination of in vitro assays and in silico modeling to elucidate their mode of action.

The dual HDAC and AChE inhibitors based on the N-benzyl piperidine scaffold are a prime example of a mechanistically designed therapeutic approach. nih.gov By simultaneously targeting two distinct pathways involved in the pathology of Alzheimer's disease, these compounds aim to achieve a synergistic therapeutic effect. The mechanism of action involves the inhibition of AChE to increase acetylcholine (B1216132) levels and the inhibition of HDACs to modulate gene expression and promote neuroprotection. nih.gov

Furthermore, studies on other piperidine derivatives have provided insights into their mechanisms. For instance, in silico QSAR and pharmacophore analyses of piperidine derivatives as farnesyltransferase inhibitors revealed that the inhibitory activity is related to the van der Waals surface area, partial charge, and the hydrophobic/hydrophilic balance of the molecules. nih.gov The results indicated that fractional negative charge on the vdW surface and aqueous solubility are important for activity. nih.gov

These mechanistic insights are crucial for the rational design of more potent and selective analogs of this compound for various therapeutic applications.

Application as Molecular Probes in Biological Systems

Following a comprehensive review of scientific literature, there is currently no available research specifically detailing the application of This compound as a molecular probe in biological systems. Searches for in vitro and in silico studies focused on this particular compound for this specific purpose did not yield any relevant detailed research findings or data tables.

While the broader class of piperidine derivatives has been investigated for various biological activities, including potential therapeutic applications and as scaffolds in medicinal chemistry, the use of this compound as a molecular probe remains an unexplored area of research based on the available public domain information. researchgate.netbiomedpharmajournal.orgdoi.orgnih.govnih.govresearchgate.net

Molecular probes are essential tools in chemical biology for visualizing and understanding biological processes. The development of a novel molecular probe often involves extensive synthesis, characterization, and evaluation of its photophysical properties, binding affinity, selectivity, and cell permeability. Such detailed investigations for this compound are not present in the current body of scientific literature.

Therefore, this section cannot be populated with the requested detailed research findings, data tables, or discussions on its use as a molecular probe due to the absence of primary research on the subject.

Advanced Analytical and Spectroscopic Characterization in Research Contexts

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a synthesized compound. By providing a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm), HRMS allows for the unambiguous determination of a compound's molecular formula.

For 1-Benzyl-3-(hydroxymethyl)piperidin-4-one, with a molecular formula of C₁₃H₁₇NO₂, the theoretical exact mass would be calculated. An experimental HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to yield a measured mass for the protonated molecule [M+H]⁺ that corresponds closely to the calculated value of 220.1332 for C₁₃H₁₈NO₂⁺. While commercial suppliers confirm the molecular formula and weight (219.28 g/mol ), specific public HRMS data for this compound is not available. glsyntech.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. A combination of one-dimensional and two-dimensional NMR experiments confirms the connectivity of atoms and provides insight into the compound's three-dimensional shape or conformation. Although NMR data is mentioned as available by some suppliers, the spectral data itself is not publicly accessible. glsyntech.com

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy would provide critical information about the electronic environment and connectivity of hydrogen atoms in this compound. The spectrum would be expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) (CH₂) protons, the various protons on the piperidine (B6355638) ring, and the protons of the hydroxymethyl (CH₂OH) group. The chemical shifts (δ, in ppm), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J, in Hz) would allow for the assignment of each proton to its position in the molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. For this compound, this would include distinct resonances for the carbonyl carbon of the ketone (typically in the δ 200-220 ppm region), the carbons of the aromatic ring, the benzylic carbon, the carbons of the piperidine ring, and the carbon of the hydroxymethyl group. This technique is fundamental for confirming the carbon skeleton of the molecule.

Advanced and Heteronuclear NMR Techniques (e.g., ¹⁹F-NMR)

While ¹⁹F-NMR would not be applicable to this compound as it contains no fluorine, other advanced NMR techniques are routinely used for full structural confirmation. Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) would establish ¹H-¹H spin-spin couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would reveal one-bond and multiple-bond correlations between ¹H and ¹³C nuclei, respectively. These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the substitution pattern on the piperidine ring.

Vibrational Spectroscopy for Functional Group Identification (FTIR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the FTIR spectrum would be expected to display several key absorption bands:

A strong, sharp absorption corresponding to the C=O (ketone) stretch, typically around 1715 cm⁻¹.

A broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H (hydroxyl) stretching vibration.

Absorptions in the 3000-2800 cm⁻¹ region due to C-H stretching of both aromatic and aliphatic groups.

Bands around 1600 and 1450 cm⁻¹ from the C=C stretching vibrations within the aromatic benzyl group.

A C-O stretching vibration for the alcohol, typically found in the 1260-1000 cm⁻¹ region.

FT-Raman spectroscopy would provide complementary information, often showing strong signals for non-polar bonds like the aromatic ring vibrations.

X-ray Crystallography for Solid-State Structure and Conformational Analysis

Single-crystal X-ray crystallography provides the definitive, unambiguous solid-state structure of a compound. If a suitable single crystal of this compound could be grown, this technique would determine the precise bond lengths, bond angles, and torsion angles of the molecule. This analysis would confirm the relative stereochemistry at the C3 position and reveal the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) in the solid state. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding involving the hydroxymethyl group, that dictate the crystal packing arrangement. Currently, no public crystal structure data is available for this compound.

Chromatographic Methods for Purity Assessment and Impurity Profiling (e.g., LC-MS/MS, Ion Chromatography)

Thorough searches for methodologies employing Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Ion Chromatography for the purity assessment and impurity profiling of this compound did not yield specific experimental results.

LC-MS/MS is a powerful hyphenated technique ideal for separating complex mixtures and providing structural information, making it a primary tool for identifying and quantifying impurities in pharmaceutical compounds. A typical LC-MS/MS analysis would provide critical data such as retention time, molecular mass of the parent ion, and fragmentation patterns of the compound and any potential impurities. This information is crucial for establishing a purity profile and identifying potential degradants or synthesis-related byproducts.

Similarly, no specific applications of Ion Chromatography for the analysis of this compound were found. This technique is often employed for the detection of ionic impurities that may not be amenable to reverse-phase liquid chromatography.

While general methods for analyzing related structures like 1-benzylpiperazine (B3395278) (BZP) and other piperidine derivatives using LC-MS/MS have been documented, these cannot be directly extrapolated to this compound due to differences in chemical structure and properties that would significantly alter chromatographic behavior and mass spectrometric fragmentation. Without experimental data, a detailed discussion on the specific chromatographic characterization of this compound remains speculative.

Thermal Analysis Techniques (TG-DSC, TG-FTIR) for Stability and Decomposition Pathways

No specific studies utilizing Thermogravimetric Analysis coupled with Differential Scanning Calorimetry (TG-DSC) or Fourier-Transform Infrared Spectroscopy (TG-FTIR) for this compound were identified.

Thermal analysis techniques are essential for characterizing the physicochemical stability and decomposition profile of a chemical compound.

TG-DSC analysis would provide quantitative information on mass loss as a function of temperature (TG) and the associated thermal events like melting, crystallization, or decomposition (DSC). This data is used to determine the thermal stability range of the compound.

TG-FTIR combines thermogravimetry with infrared spectroscopy to identify the gaseous products evolved during the decomposition of the material. This provides insight into the decomposition pathways and mechanisms.

Although no direct data exists for this compound, research on a more complex molecule containing a 1-benzyl-4-piperidone core has shown that such structures can undergo multi-stage decomposition. In that specific case, the evolved gases included carbon dioxide, water, toluene, and carbon monoxide in an air atmosphere, with ammonia, piperidine, and indole (B1671886) derivatives also observed under an inert nitrogen atmosphere. However, it must be emphasized that these findings are for a different molecule and cannot be assumed to represent the thermal behavior of this compound.

Due to the absence of specific research data for this compound, no factual data tables or detailed findings on its chromatographic or thermal analysis can be presented.

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Protein Interactions

No molecular docking studies involving 1-Benzyl-3-(hydroxymethyl)piperidin-4-one have been identified in the public domain. Such studies would be instrumental in predicting the binding affinity and interaction patterns of this compound with various protein targets, offering insights into its potential pharmacological mechanisms.

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Energetics

There are no published molecular dynamics (MD) simulation studies for this compound. MD simulations would be necessary to analyze the compound's conformational flexibility, the stability of its potential ligand-protein complexes over time, and to calculate binding free energies.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

No quantum chemical calculations, such as Density Functional Theory (DFT), have been reported for this compound. These calculations would provide valuable information on the molecule's electronic properties, including the distribution of electron density, orbital energies (HOMO-LUMO), and the prediction of its chemical reactivity.

Prediction of Molecular Descriptors Relevant to Research (e.g., TPSA, Rotatable Bonds)

While molecular descriptors for this compound can be calculated using various software packages, no research articles have been found that specifically report or analyze these descriptors in a research context. Such descriptors are crucial for predicting pharmacokinetic properties like absorption and bioavailability.

Topological and Chemical Reactivity Analysis (e.g., AIM, ELF, LOL)

No topological analyses using methods like Atoms in Molecules (AIM), Electron Localization Function (ELF), or Localized Orbital Locator (LOL) have been published for this compound. This type of analysis is used to provide a deeper understanding of the nature of chemical bonds and non-covalent interactions within a molecule.

Future Research Directions and Perspectives

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of piperidone derivatives has traditionally relied on classical methods that can be inefficient and generate significant waste. nih.govfigshare.com The future of synthesizing 1-Benzyl-3-(hydroxymethyl)piperidin-4-one and its analogs lies in the adoption of green and sustainable chemistry principles.

Recent advancements have focused on developing more environmentally friendly and atom-economical approaches to piperidone synthesis. nih.govfigshare.com For instance, the use of amino acids as starting materials presents a promising green alternative to traditional methods that often employ ammonia. researchgate.net Furthermore, new strategies are emerging that streamline the synthesis of highly functionalized piperidines, reducing the number of steps and reliance on expensive and toxic heavy metals like palladium. news-medical.net

Future research should focus on applying these innovative methodologies to the synthesis of this compound. This includes the exploration of:

Biocatalysis: Utilizing enzymes to catalyze key steps in the synthesis can lead to highly selective and environmentally benign processes.

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

Novel Catalytic Systems: The development of new catalysts, including those based on earth-abundant metals, can reduce the environmental impact and cost of synthesis. nih.gov

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Piperidones

| Feature | Traditional Synthesis | Sustainable Synthesis |

|---|---|---|

| Starting Materials | Often reliant on petroleum-based feedstocks. | Increased use of renewable resources like amino acids. researchgate.net |

| Solvents | Frequent use of hazardous organic solvents. | Shift towards greener solvents like water or ionic liquids. |

| Catalysts | Often employs heavy metal catalysts. news-medical.net | Focus on biocatalysts and earth-abundant metal catalysts. nih.gov |

| Efficiency | Can involve multiple steps with lower atom economy. | Aims for fewer steps, higher yields, and improved atom economy. news-medical.net |

| Waste Generation | Can produce significant amounts of chemical waste. | Designed to minimize waste and environmental impact. nih.gov |

Exploration of Novel Biological Targets and Therapeutic Applications

The piperidine (B6355638) ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and neuroprotective effects. sciencemadness.orgencyclopedia.pub While this compound itself has been investigated for potential applications as a precursor to anesthetics and anticonvulsants, its therapeutic potential is far from exhausted. smolecule.com

Future research should aim to explore the therapeutic utility of this compound and its derivatives against a broader range of biological targets. The piperidone core has been a key component in compounds designed to treat various diseases. For example, piperidone derivatives have shown promise as anticancer agents by inducing apoptosis in cancer cells. nih.gov They have also been investigated for the treatment of Alzheimer's disease by inhibiting β-amyloid aggregation and neuroinflammation. nih.gov

The structural features of this compound, including the benzyl (B1604629) group and the hydroxymethyl substituent, provide ample opportunities for chemical modification to generate libraries of new compounds for biological screening.

Table 2: Potential Biological Targets and Therapeutic Areas for Piperidone Derivatives

| Therapeutic Area | Potential Biological Target(s) | Reference(s) |

|---|---|---|

| Oncology | Topoisomerase IIα, Proteasome | nih.govnih.gov |

| Neurodegenerative Diseases | Acetylcholinesterase, β-amyloid, MyD88 | nih.govacs.org |

| Infectious Diseases | Viral proteases, Bacterial enzymes | encyclopedia.pub |

| Inflammatory Diseases | Cyclooxygenase-2 (COX-2), NF-κB | nih.gov |

| Pain Management | Opioid receptors, Sigma receptors | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

AI and ML algorithms can be employed for:

Virtual Screening: To rapidly screen large virtual libraries of derivatives of this compound against various biological targets, identifying promising candidates for synthesis and testing. nih.gov

De Novo Drug Design: To generate novel molecular structures with desired pharmacological properties, using the piperidone core as a starting point. springernature.com

Predictive Modeling: To build models that can predict the absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity, of new compounds, helping to prioritize the most promising candidates. mdpi.com

Retrosynthesis Planning: AI-powered tools can assist chemists in designing efficient and novel synthetic routes to complex derivatives of this compound. nih.gov

Table 3: Applications of AI and Machine Learning in Drug Design

| Application | Description | Reference(s) |

|---|---|---|

| Virtual Screening | Computational screening of large compound libraries to identify potential hits. | nih.gov |

| De Novo Design | Generation of novel molecular structures with desired properties. | springernature.com |

| ADMET Prediction | Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity. | mdpi.com |

| QSAR Modeling | Quantitative Structure-Activity Relationship modeling to correlate chemical structure with biological activity. | mdpi.com |

| Synthesis Prediction | Predicting optimal synthetic routes and reaction conditions. | nih.gov |

Collaborative Research Initiatives and Interdisciplinary Approaches in Piperidone Chemistry

The complexity of modern drug discovery necessitates a collaborative and interdisciplinary approach. The advancement of research on this compound and its derivatives will greatly benefit from the synergy between different scientific disciplines.

Effective research initiatives will require the combined expertise of:

Synthetic Organic Chemists: To develop innovative and efficient methods for synthesizing new derivatives.

Medicinal Chemists: To design and optimize compounds with improved potency, selectivity, and pharmacokinetic properties. arizona.edu

Computational Chemists: To apply AI, ML, and molecular modeling techniques to guide drug design and understand structure-activity relationships. researchgate.net

Biologists and Pharmacologists: To evaluate the biological activity of new compounds and elucidate their mechanisms of action.

Such interdisciplinary collaborations can foster innovation and accelerate the translation of basic research findings into tangible therapeutic benefits. The formation of consortia involving academic institutions and pharmaceutical companies can also play a crucial role in advancing the field of piperidone chemistry. nih.gov

Table 4: Roles of Different Disciplines in Collaborative Piperidone Research

| Discipline | Key Contributions |

|---|

| Synthetic Chemistry | - Development of novel synthetic routes researchgate.net

Q & A

Q. What precautions are critical for handling this compound in the lab?

- Methodological Answer :

- PPE : Nitrile gloves, goggles, and lab coats.

- Storage : −20°C under argon to prevent oxidation (degradation <5% over 6 months) .

- Spill Management : Absorb with vermiculite, neutralize with 10% acetic acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.